1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one is a heterocyclic compound that belongs to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for the development of therapeutic agents
Preparation Methods
The synthesis of 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one can be achieved through various synthetic routes. One common method involves the cyclization of ortho-substituted benzylidenehydrazines using ortho-substituted benzaldehyde as the starting material . This method has been optimized to improve yields and reduce byproducts. Industrial production methods often involve transition metal-catalyzed reactions, such as Cu(OAc)2-catalyzed N-N bond formation, which employs oxygen as the terminal oxidant .
Chemical Reactions Analysis
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the m-chlorobenzyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an inhibitor of various enzymes and receptors, making it a valuable tool in biochemical studies.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. It can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which plays a role in various cellular processes . The compound may also interact with receptors and other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(3-Chlorobenzyl)-1H-indazol-3(2H)-one can be compared with other indazole derivatives, such as:
1H-Indazole: The parent compound without the m-chlorobenzyl group, which has different chemical properties and biological activities.
2H-Indazole: A structural isomer with distinct reactivity and applications.
3-Amino-1H-indazole-1-carboxamides: These compounds have shown significant antiproliferative activity against cancer cell lines.
Properties
CAS No. |
1025-59-8 |
---|---|
Molecular Formula |
C14H11ClN2O |
Molecular Weight |
258.7 g/mol |
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2H-indazol-3-one |
InChI |
InChI=1S/C14H11ClN2O/c15-11-5-3-4-10(8-11)9-17-13-7-2-1-6-12(13)14(18)16-17/h1-8H,9H2,(H,16,18) |
InChI Key |
ZRZSYDHZWHSHMQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NN2CC3=CC(=CC=C3)Cl |
Key on ui other cas no. |
1025-59-8 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.